molecular formula C15H12INO B5816642 1-(4-iodobenzoyl)indoline

1-(4-iodobenzoyl)indoline

Cat. No. B5816642
M. Wt: 349.17 g/mol
InChI Key: QLRMVARJIJFXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-iodobenzoyl)indoline, also known as 4-IBP, is a chemical compound that has shown potential in scientific research. It is a derivative of indoline and has been synthesized for its potential applications in various fields.

Scientific Research Applications

1-(4-iodobenzoyl)indoline has been used in various scientific research applications. It has been studied for its potential as an inhibitor of tubulin polymerization, which is important in cancer research. It has also been studied for its potential as a photosensitizer in photodynamic therapy, which is a treatment for cancer and other diseases. Additionally, 1-(4-iodobenzoyl)indoline has been studied for its potential as a fluorescent probe for imaging biological systems.

Mechanism of Action

The mechanism of action of 1-(4-iodobenzoyl)indoline is not fully understood. However, it has been suggested that it may act as an inhibitor of tubulin polymerization by binding to the colchicine binding site of tubulin. This could lead to disruption of microtubule dynamics, which is important in cell division and proliferation. Additionally, 1-(4-iodobenzoyl)indoline may act as a photosensitizer by producing reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-iodobenzoyl)indoline has cytotoxic effects on cancer cells and can induce cell cycle arrest. It has also been shown to have low toxicity in normal cells. In addition, 1-(4-iodobenzoyl)indoline has been shown to have fluorescent properties, making it useful for imaging biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-iodobenzoyl)indoline in lab experiments is its potential as a fluorescent probe for imaging biological systems. Additionally, its potential as an inhibitor of tubulin polymerization and a photosensitizer make it a promising candidate for cancer research. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, further studies are needed to fully understand its toxicity and potential side effects.

Future Directions

There are several future directions for research on 1-(4-iodobenzoyl)indoline. One area of focus could be further understanding its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, research could be done to optimize its fluorescent properties for use in imaging biological systems. Finally, studies could be done to better understand its potential side effects and toxicity, which would be important for its development as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(4-iodobenzoyl)indoline involves the reaction of 4-iodobenzoic acid with indoline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization. This method has been successfully used by researchers to produce 1-(4-iodobenzoyl)indoline for scientific research purposes.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRMVARJIJFXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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